molecular formula C20H20FN3O4 B11336143 2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B11336143
M. Wt: 385.4 g/mol
InChI Key: JIESHWHJWJEJDI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group, a methoxy-methylphenyl group, and an oxadiazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenoxy and methoxy-methylphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield simpler hydrocarbon structures.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy and methoxy-methylphenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole ring may also play a role in stabilizing the molecule and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C20H20FN3O4/c1-4-15(27-17-8-6-5-7-14(17)21)20(25)22-19-18(23-28-24-19)13-9-10-16(26-3)12(2)11-13/h5-11,15H,4H2,1-3H3,(H,22,24,25)

InChI Key

JIESHWHJWJEJDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)C)OC3=CC=CC=C3F

Origin of Product

United States

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